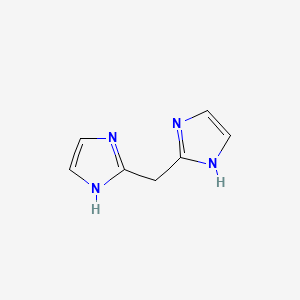

Bis-(imidazol-2-YL)-methane

Description

Significance of Imidazole (B134444) Derivatives in Coordination Chemistry and Enzyme Catalysis

The importance of Bis-(imidazol-2-yl)-methane is best understood by first appreciating the significance of its constituent imidazole rings. Imidazole derivatives are a class of heterocyclic compounds that are fundamental to numerous biological and chemical processes. ijierm.co.in

In biological systems, the imidazole ring is famously present in the amino acid histidine, where it plays a crucial role in the catalytic activity of many enzymes. ajrconline.orgmdpi.com Its ability to act as both a proton donor and acceptor allows it to facilitate a wide range of biochemical reactions. ajrconline.org The nitrogen atoms within the imidazole ring are excellent coordinators of metal ions, a feature that is central to the function of metalloenzymes. ijierm.co.inijsr.net This capacity for metal ion coordination and participation in hydrogen bonding enables imidazole-containing molecules to bind with high affinity to biological targets like enzymes and nucleic acids. ijierm.co.in

In laboratory and industrial settings, these properties make imidazole derivatives invaluable in the field of catalysis. They can stabilize reactive intermediates and enhance reaction rates, serving as key components in both organocatalysis and metal-catalyzed reactions. ijsr.net The structural resemblance to histidine also makes them useful for creating synthetic models of enzyme active sites, aiding researchers in understanding complex biological mechanisms. ijsr.net

Role as a Versatile Ligand Scaffold

This compound serves as an exemplary ligand scaffold in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The arrangement of the two imidazole rings and the connecting methylene (B1212753) group in this compound allows it to function as a bidentate ligand, meaning it can bind to a metal ion at two points. acs.orgnih.gov The primary binding sites are the nitrogen donor atoms of the imidazole rings, which form stable chelate rings with the metal center. researchgate.net

Research has demonstrated that this compound (BIM) and its derivatives form stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Zn(II), Cd(II), and Cu(II). acs.orgtandfonline.com The resulting complexes often exhibit distinct geometries, such as distorted octahedral or trigonal-planar, depending on the metal ion and other coordinating species. acs.orgnih.gov For example, studies on copper(II) complexes with related bis(imidazol-2-yl) ligands show the formation of didentate coordination, resulting in distorted octahedral geometries. acs.org The stability of these complexes is a key factor in their utility. Potentiometric studies have been conducted to determine the formation constants of these metal complexes, providing quantitative insight into their stability. tandfonline.com

| Metal Ion | Log K (ML/ML) | Log K (ML2/MLL) |

|---|---|---|

| Co(II) | 5.38 | 4.52 |

| Ni(II) | 6.91 | 5.99 |

| Zn(II) | 5.09 | 4.71 |

| Cd(II) | 4.50 | 3.88 |

Broad Relevance in Contemporary Chemical Science

The versatility of the this compound scaffold extends its relevance across contemporary chemical science, particularly in the development of advanced catalysts and functional materials. The ability to form stable complexes with metals like ruthenium, cobalt, and zinc has opened avenues for creating catalysts for important chemical transformations. nih.govresearchgate.net

A notable application is in the field of sustainable energy, where ruthenium complexes ligated by bis-imidazole methane (B114726) derivatives have been synthesized and tested for their catalytic activity in producing hydrogen from formic acid in an aqueous medium. nih.gov One such complex, featuring a 4-methoxy phenyl substituted bis-imidazole methane ligand, demonstrated high efficiency and long-term stability, highlighting the potential of these systems in clean energy applications. nih.gov

| Catalyst | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|

| [(η⁶-p-cymene)RuCl(κ²-L2)]⁺ | 8830 | 1545 |

Furthermore, the ligand framework itself can possess redox activity, meaning it can participate in electron transfer reactions. This "non-innocent" behavior of certain bis(imidazol-2-yl)methane anions adds another layer of functionality, making them valuable tools in research focused on chemical catalysis and the activation of small molecules. researchgate.net The study of such C-homoscorpionate complexes is crucial for developing catalysts for industrially important processes, including the oxidation of alkanes. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWVMFVZPTZPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903048 | |

| Record name | NoName_3633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Bis Imidazol 2 Yl Methane

Direct Synthetic Routes

Direct synthetic strategies for Bis-(imidazol-2-YL)-methane primarily involve the creation of a C-C bond at the C2 position of the imidazole (B134444) ring. These methods are designed to be efficient, often involving a one-pot or two-step process to assemble the core structure.

Nucleophilic Attack on Dihalomethanes (e.g., Dibromomethane (B42720), Dichloromethane)

A principal direct route to this compound involves the reaction of a C2-metallated imidazole derivative with a dihalomethane. This pathway leverages the nucleophilic character of the C2 carbon after deprotonation, enabling a direct attack on the electrophilic methylene (B1212753) carbon of the dihalomethane. This method is distinct from syntheses that produce the N,N'-linked isomer, bis(imidazol-1-yl)methane, which arise from the nucleophilic attack of the imidazole N-H proton.

The initial and critical step in this synthetic sequence is the deprotonation of an N-substituted imidazole at the C2 position to generate a potent carbon nucleophile. The C2 proton of the imidazole ring is the most acidic C-H proton due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to removal by a strong base. N-methylimidazole is specified as a starting material, though to ensure clean C2-lithiation without side reactions, often N-substituents that are more sterically hindering and less prone to metallation themselves, such as a trityl (triphenylmethyl) group, are employed. csir.co.za

The deprotonation is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to ambient) to prevent decomposition of the reactive intermediate. csir.co.zacsic.es Recent advancements have demonstrated that this lithiation can be performed efficiently and rapidly (in under one minute) at ambient temperatures using flow chemistry, which allows for precise control over reaction time and temperature, minimizing degradation and improving yield. csir.co.za

Table 1: Parameters for C2-Lithiation of N-Substituted Imidazoles Data based on analogous reactions reported in the literature.

| Substrate | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(triphenylmethyl)imidazole | n-BuLi | THF | Ambient | < 1 min | High | csir.co.za |

Following the generation of the 2-lithio-N-methylimidazole anion, the dihalomethane (e.g., dibromomethane or dichloromethane) is introduced. The synthesis proceeds via a twofold nucleophilic substitution (SN2) mechanism. In the first step, the C2 carbanion attacks one of the carbon-halogen bonds of the dihalomethane, displacing the first halide leaving group and forming a 2-(halomethyl)-N-methylimidazole intermediate.

A second equivalent of the 2-lithio-N-methylimidazole then performs another SN2 attack on this intermediate, displacing the remaining halide and forming the final methylene-bridged bis(N-methylimidazol-2-yl)methane product.

Key reaction parameters include:

Solvent: Anhydrous polar aprotic solvents such as THF are essential to solvate the lithium cation without reacting with the organolithium intermediate.

Temperature: The reaction is typically maintained at low temperatures to ensure the stability of the highly reactive lithiated imidazole.

Dihalomethane: Dibromomethane is generally more reactive than dichloromethane (B109758) due to bromide being a better leaving group than chloride. However, dichloromethane can also be used, sometimes requiring slightly more forcing conditions. researchgate.net

Stoichiometry: A molar ratio of at least two equivalents of the imidazole starting material to one equivalent of the dihalomethane is required for the reaction to proceed to the final bis-imidazole product.

Condensation with Formaldehyde (B43269) (Mannich-type reaction)

A second direct approach involves the condensation of two imidazole molecules with formaldehyde or a synthetic equivalent. A traditional Mannich reaction, which involves the aminoalkylation of a C-H acidic proton, is more commonly associated with substitution at the nitrogen atom of unsubstituted imidazoles. mdpi.com However, under specific conditions, the C2-H of the imidazole ring can act as the acidic component, leading to the desired C-C bond formation. This reaction can be considered a type of electrophilic substitution on the electron-rich imidazole ring, where formaldehyde, activated by a catalyst, serves as the electrophile.

The control of pH is a critical parameter in orchestrating this condensation. The reaction mechanism is sensitive to the acidity of the medium. nih.gov

Acidic Conditions: In a strongly acidic medium, the imidazole ring becomes protonated (forming an imidazolium (B1220033) ion), which deactivates the ring towards electrophilic attack. However, acid catalysis is necessary to activate the formaldehyde, converting it into a more potent electrophile, the carbocation +CH2OH. A delicate balance must be struck. Computational studies on imidazole formation suggest that under acidic conditions, intermediates can act as nucleophiles to attack the carbonyl group of formaldehyde. nih.gov The reaction likely proceeds by the attack of one imidazole ring on the activated formaldehyde, forming a 2-hydroxymethylimidazole intermediate. This intermediate can then be activated again by acid to lose water, forming a reactive electrophilic species that is attacked by a second imidazole molecule to yield the final bridged product.

Indirect Synthetic Approaches and Derivatizations

Indirect methods for synthesizing the this compound core structure involve multi-step procedures. These routes can offer advantages in terms of substrate scope and purification. One plausible indirect approach begins with the synthesis of a carbonyl-bridged precursor, bis(1-methylimidazol-2-yl)ketone. This ketone can be prepared and subsequently reduced to the desired methylene bridge. The precursor, bis-(1-methylimidazol-2-yl)methanol, has been utilized as a reagent in other syntheses, indicating its accessibility. sphinxsai.com

The reduction of the intermediate ketone to a methylene group can be accomplished using standard organic chemistry techniques, such as the Wolff-Kishner or Clemmensen reduction, although conditions would need to be compatible with the imidazole rings. A milder alternative is the two-step process of converting the ketone to a thioketal, followed by desulfurization with Raney Nickel.

Derivatization of the final this compound product can be undertaken to modify its properties. The unmethylated nitrogen atom (N3) on each ring is available for further reactions, such as alkylation or acylation, to produce symmetrical or asymmetrical derivatives. Additionally, the C4 and C5 positions on the imidazole rings are susceptible to electrophilic substitution, allowing for the introduction of various functional groups, provided that appropriate activating or directing groups are present.

Wittig Reaction Pathway from Imidazole Carbaldehyde Derivatives

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). nih.gov While not a direct route to this compound, this pathway offers a strategic approach to synthesize unsaturated precursors, which can then be reduced to the target compound.

The general principle involves the reaction of an imidazole-2-carbaldehyde derivative with a phosphonium (B103445) ylide. To construct a bis-imidazole framework, a suitable strategy would involve a bis-phosphonium salt or the reaction of an imidazole-2-carbaldehyde with a phosphonium ylide derived from a second imidazole-containing fragment.

A plausible synthetic route could begin with the preparation of a phosphonium salt from 2-(chloromethyl)imidazole. This salt, upon treatment with a strong base, would generate the corresponding ylide. The subsequent reaction of this ylide with imidazole-2-carbaldehyde would yield a bis-(imidazol-2-yl)-ethene derivative. The final step would be the reduction of the carbon-carbon double bond to a single bond, affording this compound.

Table 1: Key Steps in a Hypothetical Wittig Reaction Pathway

| Step | Reactants | Reagents | Product |

| 1 | 2-(Chloromethyl)imidazole, Triphenylphosphine | - | (Imidazol-2-ylmethyl)triphenylphosphonium chloride |

| 2 | (Imidazol-2-ylmethyl)triphenylphosphonium chloride | Strong Base (e.g., n-BuLi) | Imidazol-2-ylmethylenetriphenylphosphorane (Ylide) |

| 3 | Imidazol-2-ylmethylenetriphenylphosphorane, Imidazole-2-carbaldehyde | - | 1,2-Bis-(imidazol-2-yl)-ethene |

| 4 | 1,2-Bis-(imidazol-2-yl)-ethene | Reducing Agent (e.g., H₂/Pd) | This compound |

This pathway highlights the versatility of the Wittig reaction in constructing complex molecular architectures. nih.govntnu.edu.tw

Sonogashira Coupling Pathway of Iodoimidazole Derivatives

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnih.govlibretexts.org This reaction provides a powerful tool for the synthesis of bis-imidazole compounds linked by an acetylene (B1199291) unit, which can subsequently be reduced to the desired methylene bridge.

A general approach involves the coupling of a 2-iodoimidazole (B1350194) derivative with a suitable bis-alkyne or, more strategically, the coupling of two equivalents of a 2-iodoimidazole with acetylene gas or a protected acetylene equivalent. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For instance, the reaction of two molecules of 2-iodoimidazole with trimethylsilylacetylene, followed by in-situ deprotection of the silyl (B83357) group, would yield 1,2-bis(imidazol-2-yl)acetylene. wikipedia.org Subsequent reduction of the triple bond would lead to the formation of this compound. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactants | Catalysts | Base | Product |

| 2-Iodoimidazole, Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Amine (e.g., Triethylamine) | Bis-(imidazol-2-yl)-alkyne |

This methodology has been successfully applied to synthesize a variety of disubstituted alkynes and is a valuable strategy for creating complex heterocyclic structures. researchgate.net

Oxidation of Bis(imidazol-2-yl)methane Precursors to Bis(imidazol-2-yl) Ketone

The methylene bridge in bis(imidazol-2-yl)methane can be oxidized to a carbonyl group, yielding bis(imidazol-2-yl) ketone. This transformation is significant as it introduces a new functional group that can alter the coordination properties and potential applications of the molecule.

The oxidation of bis(imidazol-2-yl)methane to bis(imidazol-2-yl) ketone can be achieved using an iron(II) salt in the presence of molecular oxygen. This reaction is of interest as it mimics certain biological oxidation processes. rsc.org The mechanism is proposed to involve the formation of a highly reactive iron-oxo species. nih.gov In this process, the iron(II) center is oxidized, and an oxygen atom is transferred to the methylene bridge of the ligand. The presence of a base is often required to facilitate the reaction.

While imidazole rings are generally resistant to oxidation by reagents like chromic acid and hydrogen peroxide under neutral conditions, they can be attacked by stronger oxidizing agents like perbenzoic acid. pharmaguideline.com The oxidation of the methylene bridge in bis(imidazol-2-yl)methane to a ketone can be facilitated by hydrogen peroxide in an acidic medium. The acidic conditions can activate the hydrogen peroxide, making it a more potent oxidizing agent.

General Synthetic Principles for Bis-imidazole Compounds

The synthesis of bis-imidazole compounds relies on a variety of established and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the nature of the linking group between the imidazole rings.

One of the most fundamental and classic methods for the synthesis of the imidazole ring itself is the Debus-Radziszewski synthesis. wikipedia.orgslideshare.netscribd.com This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). mdpi.comhandwiki.org This multicomponent reaction is highly versatile and can be adapted to produce a wide range of substituted imidazoles. mdpi.com

To form bis-imidazole compounds using this principle, a dialdehyde (B1249045) can be employed as a key starting material. The reaction of a dialdehyde with a 1,2-dicarbonyl compound and ammonia can lead to the formation of a molecule containing two imidazole rings. The nature of the dialdehyde will determine the length and type of the linker between the two heterocyclic units.

Table 3: Components of the Debus-Radziszewski Imidazole Synthesis

| Component | Role | Example |

| 1,2-Dicarbonyl | Forms the C4-C5 bond of the imidazole ring | Glyoxal |

| Aldehyde | Provides the C2 carbon of the imidazole ring | Formaldehyde |

| Ammonia | Provides the N1 and N3 atoms of the imidazole ring | Ammonium (B1175870) acetate (B1210297) |

This method, first reported in the 19th century, remains a cornerstone in the synthesis of imidazole-containing compounds due to its simplicity and the ready availability of the starting materials. wikipedia.orgnih.gov

One-Pot Multicomponent Condensation Strategies

One-pot multicomponent condensation reactions represent an efficient and environmentally friendly approach for the synthesis of complex molecules like bis-imidazoles from simple precursors in a single step. This methodology is advantageous as it minimizes waste, reduces reaction time, and simplifies purification processes. orientjchem.org

A notable example involves the synthesis of novel bis-imidazole derivatives from the reaction of 4,4'-(2-oxocycloalkane-1,3-diylidene) bis(methan-1-yl-1-ylidene) dibenzaldehydes with benzyl (B1604629) and ammonium acetate. globaljournals.org Researchers have optimized this reaction by modifying the catalyst type and amount, as well as adjusting the temperature, to achieve good yields. globaljournals.org The key benefits of this particular procedure include its environmentally benign conditions and the high purity of the resulting products. globaljournals.org

The general scheme for such a multicomponent reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source. The use of ammonium acetate serves as the source of ammonia for the formation of the imidazole ring.

Table 1: Example of One-Pot Synthesis for Bis-imidazole Derivatives globaljournals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 4,4'-(2-oxocycloalkane-1,3-diylidene) bis(methan-1-yl-1-ylidene) dibenzaldehydes | Benzyl | Ammonium Acetate | Optimized catalyst and temperature | Novel bis-imidazole derivatives |

Michael-Type Reactions in Bis-imidazole Synthesis

The Michael addition, or Michael-type reaction, is a fundamental carbon-carbon bond-forming reaction that has been adapted for the synthesis of bis-imidazole derivatives. benthamopenarchives.comresearchgate.net This strategy involves the nucleophilic addition of an imidazole to an α,β-unsaturated carbonyl compound. benthamopenarchives.com This aza-Michael addition is a powerful tool for creating carbon-nitrogen bonds, which are crucial for constructing the framework of many biologically significant molecules. researchgate.netnih.gov

One specific application of this method is the synthesis of new bis-imidazole derivatives through the nucleophilic attack of imidazole on 1-Aryl-2-[(dialkylamino)methyl]-propenone hydrochlorides or 2-[(dimethylamino)methyl]-1-(thiophene-2-yl)-propenones. globaljournals.org To facilitate this reaction, researchers have employed microwave (MW) irradiation of the reagent mixture in an ethanol-water solvent at room temperature. globaljournals.org Microwave-assisted synthesis often leads to shorter reaction times and improved yields compared to conventional heating methods.

The general mechanism involves the deprotonation of the imidazole N-H, creating a nucleophilic imidazolide (B1226674) anion that then attacks the β-carbon of the activated alkene. The resulting enolate intermediate is then protonated to yield the final product.

Table 2: Michael-Type Reaction for Bis-imidazole Synthesis globaljournals.org

| Nucleophile | Michael Acceptor | Solvent/Conditions | Product Type |

| Imidazole | 1-Aryl-2-[(dialkylamino)methyl]-propenone hydrochlorides | EtOH–H2O, Microwave (MW) irradiation, Room temperature | Bis-imidazole derivative |

| Imidazole | 2-[(dimethylamino)methyl]-1-(thiophene-2-yl)-propenones | EtOH–H2O, Microwave (MW) irradiation, Room temperature | Bis-imidazole derivative |

Synthesis of Bis-imidazole Oxide Derivatives

An alternative and interesting pathway for obtaining bis-imidazoles involves the initial synthesis of their N-oxide derivatives, which can then be transformed into the target compounds. globaljournals.org This multi-step approach provides access to a variety of functionalized bis-imidazole intermediates.

The synthesis of bis[1H-imidazole 3-oxides] can be achieved through a three-component reaction. uzh.ch This involves reacting an α-(hydroxyimino) ketone (a 1,2-diketone monooxime), formaldehyde, and an alkane-1,ω-diamine. uzh.ch This condensation reaction efficiently constructs the core bis-imidazole oxide structure.

Once synthesized, these bis[imidazole 3-oxides] serve as versatile precursors for further chemical transformations. globaljournals.orguzh.ch For instance:

Treatment with acetic anhydride (B1165640) (Ac₂O) can isomerize the N-oxides to yield bis[2H-imidazol-2-ones]. globaljournals.orguzh.ch

Reaction with 2,2,4,4-tetramethylcyclobutane-1,3-dithione converts them into bis[2H-imidazole-2-thiones]. globaljournals.orguzh.ch

Finally, the oxide can be removed through deoxygenation, typically using a reducing agent like Raney Nickel (Raney-Ni), to afford the desired bis-imidazole derivatives. globaljournals.orguzh.ch

Table 3: Transformations of Bis[imidazole 3-oxides] globaljournals.orguzh.ch

| Starting Material | Reagent | Product |

| Bis[imidazole 3-oxide] | Acetic Anhydride (Ac₂O) | Bis[2H-imidazol-2-one] |

| Bis[imidazole 3-oxide] | 2,2,4,4-tetramethylcyclobutane-1,3-dithione | Bis[2H-imidazole-2-thione] |

| Bis[imidazole 3-oxide] | Raney Nickel (Raney-Ni) | Bis-imidazole |

Coordination Chemistry and Metal Complexation of Bis Imidazol 2 Yl Methane Derivatives

Ligand Properties and Coordination Modes

The bis-(imidazol-2-yl)-methane framework serves as a versatile platform in coordination chemistry, largely due to the N-donor atoms of the imidazole (B134444) rings. These ligands are analogous to β-diketiminates (NacNac) and can mimic the coordination abilities of these ubiquitous ligands, particularly the κ²-N,N-coordination of the two imine nitrogen atoms to a metal ion, which forms a stable six-membered metallaheterocycle nih.gov. The flexibility of the methylene (B1212753) bridge connecting the two imidazole rings allows for a range of coordination modes and geometries.

This compound and its derivatives primarily function as bidentate ligands, coordinating to transition metal ions through the nitrogen atoms of the two imidazole rings. This chelation results in the formation of a stable six-membered ring with the metal center nih.gov. This coordination mode has been observed in complexes with a variety of transition metals, including those from Group 9 (Cobalt) and Group 10 (Nickel, Palladium) rsc.org. The resulting complexes can adopt different stoichiometries and geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere rsc.org. For instance, novel complexes with general formulas such as [MX₂(L)₂], [MX₂(L)], and [M(L)₂]X₂ have been synthesized, showcasing the versatility of this bidentate coordination rsc.org.

The imidazole moiety is a fundamental coordinating group in metalloproteins, with histidine residues playing crucial roles in the active sites of enzymes like superoxide (B77818) dismutases, tyrosinase, and hemocyanin. The benzimidazole (B57391) group, a close structural analog to imidazole, has a basicity that closely approximates that of histidine, making ligands containing these groups effective mimics of multi-histidine coordination sites in biological systems researchgate.net. Ligands such as this compound can, therefore, be used to create synthetic models of metalloenzyme active sites, allowing for detailed study of their structure, spectroscopy, and reactivity.

The electronic properties of the this compound ligand, and consequently the redox potentials of its metal complexes, can be finely tuned through substituent engineering. A new β-diiminate ligand, the bis(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)methane anion (BMIMPh2-), demonstrates this principle effectively nih.gov. This ligand, which features an extended imidazole-based π-system, can undergo a series of four consecutive single-electron oxidations that are all ligand-based when complexed with cobalt and zinc nih.gov. This contrasts sharply with traditional NacNac-based complexes, where only singly oxidized species are typically isolated nih.gov. The structural changes within the ligand framework upon oxidation make it a "non-innocent" ligand, actively participating in the redox chemistry of the complex nih.gov. Similarly, deprotonation of coordinated ligands like 2,6-bis(imidazol-2-yl)pyridine in mildly basic solutions can lead to a significant drop in the metal's M(III)/M(II) reduction potential, by as much as 1.3 V for cobalt and ruthenium researchgate.net.

Formation and Structural Characterization of Metal Complexes

The reaction of this compound and its derivatives with various metal salts leads to the formation of a wide array of metal complexes. These complexes have been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis spectroscopy, and elemental analysis researchgate.netnih.gov.

Mononuclear complexes are a common structural motif for this compound ligands. New mononuclear copper(II) complexes, such as [Cu(L1)Cl₂] and [Cu(L2′))Cl₂], have been synthesized and characterized, where L represents substituted bis-imidazolyl methane-based ligands researchgate.net. Similarly, a range of Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives have been successfully designed and synthesized nih.gov. The formation of these complexes often occurs readily at room temperature by reacting the ligand with the corresponding metal salt in a suitable solvent like ethanol (B145695) nih.gov.

The coordination geometry around the central metal ion in these mononuclear complexes is influenced by the steric and electronic properties of the ligand, the nature of the metal ion, and the counter-anions.

Distorted Tetrahedral: In some mononuclear copper(II) complexes with bis-imidazolyl methane-based ligands, the geometry around the central copper atom is distorted tetrahedral researchgate.net.

Distorted Octahedral: In complexes with cadmium(II), a distorted octahedral geometry is observed where the metal center is coordinated to the bis(benzimidazol-2-yl)methane ligand and other bridging ligands researchgate.net. Cobalt(II) and Zinc(II) complexes with 4-butyloxy-2,6-bis(1-methyl-2-benzimidazolyl)pyridine also exhibit a distorted octahedral geometry mdpi.com.

Square Planar: Palladium(II) complexes with related di(1H-indazol-1-yl)methane ligands adopt a slightly distorted square planar geometry rsc.org.

The specific coordination geometries are a consequence of the ligand's bite angle and the electronic configuration of the metal ion.

Table of Research Findings on this compound Complexes

| Metal Ion | Complex Type | Coordination Geometry | Key Finding |

|---|---|---|---|

| Cu(II) | Mononuclear | Distorted Tetrahedral | Formation of complexes like [Cu(L)Cl₂] with substituted bis-imidazolyl methane (B114726) ligands. researchgate.net |

| Co(II) | Mononuclear | Distorted Octahedral | Complexes with related bis(benzimidazolyl)pyridine ligands show this geometry. mdpi.com |

| Zn(II) | Mononuclear | Distorted Octahedral | Observed in complexes with substituted bis(benzimidazolyl)pyridine ligands. mdpi.com |

| Pd(II) | Mononuclear | Distorted Square Planar | Seen in complexes with analogous di(indazol-1-yl)methane ligands. rsc.org |

| Co(II), Zn(II) | Bis-ligated | - | Ligand-based redox activity observed with a phenyl-substituted bis(imidazolyl)methane anion. nih.gov |

Dinuclear and Polynuclear Complexes

This compound and its derivatives are effective bridging ligands, capable of coordinating with multiple metal centers to form dinuclear and polynuclear complexes. The flexible methylene bridge allows the two imidazole rings to orient themselves in a manner that facilitates the formation of stable multi-metallic structures.

One common motif involves two this compound ligands bridging two metal centers, creating a 16-membered macrometallacyclic structure. researchgate.net This arrangement can extend into one-dimensional polymeric cationic chains, as observed in zinc complexes where each ligand coordinates to two different Zn(II) cations. researchgate.net In some cases, four ligands can link four zinc centers to form a larger 32-membered macrometallacycle. researchgate.net

Dinuclear iron complexes have also been synthesized using derivatives like bis(1-methylimidazol-2-yl)ketone (bik). nih.govnih.gov For example, a dinuclear iron(III) complex, Fe(III)₂(μ-OH)₂(bik)₄₄, features two iron centers bridged by two hydroxide (B78521) groups. nih.gov This complex exhibits a relatively short Fe···Fe distance of 3.0723(6) Å. nih.gov Similarly, dinuclear silver(I) nitrate (B79036) complexes can be formed with bridging bisphosphine methane ligands, creating a bimetallic eight-member cyclic core [AgPCP]₂. mdpi.com The formation of these polynuclear structures is not limited to a single metal type; mixed-metal complexes containing both iron and silver have also been characterized. eiu.edu The coordination behavior ultimately depends on the preferred geometry of the metal ions involved. researchgate.net

| Complex Type | Metal Center(s) | Bridging Ligand | Structural Motif | Reference |

| Polymeric Chain | Zn(II) | bis(2-methylimidazol-1-yl)methane | 16-membered M₂L₂ macrometallacycles | researchgate.net |

| Dinuclear Hydroxide-Bridged | Fe(III) | bis(1-methylimidazol-2-yl)ketone | Fe₂(μ-OH)₂ core | nih.gov |

| Dinuclear Cyclic Core | Ag(I) | bis(dicyclohexylphosphino)methane | [AgPCP]₂ eight-member ring | mdpi.com |

| Box-like Cyclic Dimer | Co(II), Ni(II), Zn(II) | bis(pyrazol-1-yl)(pyridine-4-yl)methane | Self-assembly of two metal centers and two ligands | researchgate.net |

Metal-Ligand Bonding Interactions

The coordination of this compound to metal centers primarily occurs through the lone pair of electrons on the sp²-hybridized nitrogen atoms of the imidazole rings. These N-donor ligands form stable coordinate bonds with a wide range of transition metals. researchgate.net

In dinuclear complexes, the nature of the bonding can be intricate. For instance, in the diiron(III) complex Fe(III)₂(μ-OH)₂(bik)₄₄, the Fe-O bond distances to the bridging hydroxides are 1.941(2) Å and 1.949(2) Å. nih.gov The bonding within these complexes is influenced by both the ligand and the surrounding ions. Density Functional Theory (DFT) calculations have shown that including hydrogen-bonded nitrate anions in the model significantly improves the agreement between calculated and experimental Fe···Fe and Fe-OH distances. nih.gov

Anion-Directed Self-Assembly in Complex Formation

The choice of counter-anion plays a crucial role in directing the self-assembly of metal complexes with this compound and its derivatives, influencing the final supramolecular architecture. nih.gov The anion can act as a template or a directing element, guiding the formation of specific structures like discrete cyclic dimers or extended coordination polymers. nih.govresearchgate.net

In the case of silver complexes with bis(1-methylthioimidazolyl)methane, different anions lead to distinct structural outcomes. When the anions are BF₄⁻ or PF₆⁻, the ligands bridge tetrahedral silver centers to form two-dimensional cationic sheets, with the anions positioned between these layers. nih.gov However, when anions like BF₄⁻, PF₆⁻, or OSO₂CF₃⁻ are used in lower ligand-to-metal ratios, the self-assembly process results in the formation of cyclic dimers. nih.gov

| Metal/Ligand System | Anion(s) | Resulting Structure | Role of Anion | Reference |

| Silver/bis(1-methylthioimidazolyl)methane | BF₄⁻, PF₆⁻ | 2D Coordination Polymer | Template for sheet formation | nih.gov |

| Silver/bis(1-methylthioimidazolyl)methane | BF₄⁻, PF₆⁻, OSO₂CF₃⁻ | Cyclic Dimer | Directs formation of discrete molecule | nih.gov |

| Diiron(III)/bis(1-methylimidazol-2-yl)ketone | NO₃⁻ | Dinuclear Complex | Stabilizes structure via H-bonding | nih.gov |

| Bis(amide) Receptor | Cl⁻ | 2+2 Dimer | Directs self-assembly | nih.gov |

Spectroscopic and Analytical Characterization Techniques in Coordination Studies

A variety of spectroscopic and analytical methods are employed to characterize the structure, bonding, and properties of this compound coordination complexes.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, coordination geometry, and supramolecular arrangement. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. nih.gov Changes in the chemical shifts of the imidazole and methylene protons upon coordination provide insights into the metal-ligand interaction. nih.govacs.org

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used to identify the species present in solution, confirming the formation of mononuclear or polynuclear complexes by detecting their corresponding molecular ions. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand and the presence of counter-anions. For example, the disappearance of the C=O stretching vibration in a carboxyl-functionalized ligand upon complexation indicates coordination with the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic properties of the complexes. The absorption bands can provide information about d-d transitions and charge-transfer phenomena within the complex. mdpi.com

Mössbauer Spectroscopy: For iron-containing complexes, ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of the iron centers. The isomer shift (δ) and quadrupole splitting (ΔE_Q) values are characteristic of specific iron environments, such as high-spin iron(III) sites. nih.gov

Bioinorganic Chemistry Perspectives

The this compound scaffold is of significant interest in bioinorganic chemistry because the imidazole unit is the side chain of the amino acid histidine. Histidine residues are frequently found in the active sites of metalloproteins, where they play a crucial role in coordinating to metal ions.

Modeling Metalloproteins

Complexes of this compound and its derivatives serve as valuable structural and functional models for the active sites of metalloenzymes. eiu.edu By mimicking the coordination environment of the metal center, these synthetic analogues allow for detailed investigation of the enzyme's structure, spectroscopy, and reaction mechanisms.

A key example is the modeling of tyrosinase, a dinuclear copper enzyme responsible for the oxidation of phenols. eiu.edu The active site of tyrosinase features copper atoms coordinated by several histidine residues. Ligands based on the bis(pyrazolyl)methane framework, a close analogue of bis(imidazol-yl)methane, have been used to create building blocks that mimic this active site structure. eiu.edu Similarly, nickel(II) complexes have been employed to study the function of Ni(II)-dependent enzymes such as urease and glyoxalase I. nih.gov The ability to systematically modify the synthetic ligand provides a means to probe how the electronic and steric environment of the metal center influences its catalytic activity.

Design of Homo- and Heteroscorpionate Ligands based on Bis(imidazole)methane Scaffolds

The bis(imidazol-yl)methane framework serves as a foundational "bis-podal" or bidentate ligand. A significant advancement in its application is the modification of the central methylene carbon to create tripodal, tridentate ligands known as "scorpionates". eiu.edu

Homoscorpionate Ligands: These are tripodal ligands where three identical donor groups (e.g., three imidazole or pyrazole (B372694) rings) are attached to a central atom, such as boron or carbon. They are highly successful ancillary ligands in coordination chemistry. sci-hub.ru

Heteroscorpionate Ligands: These are derivatives in which one of the three donor groups is different from the other two. sci-hub.ru Starting with a bis(imidazol-yl)methane unit, a third, different donor group can be attached to the central carbon atom. This converts the bidentate ligand into a versatile tridentate system. eiu.edu This approach allows for fine-tuning of the ligand's electronic and steric properties, which can influence the geometry and reactivity of the resulting metal complex. sci-hub.ru These C-centered heteroscorpionate ligands have been widely investigated for their applications in bioinorganic and organometallic chemistry. sci-hub.ru

Catalytic Applications of Bis Imidazol 2 Yl Methane Based Systems

Role as Ligands in Catalytic Processes

The unique structural and electronic properties of bis-(imidazol-2-yl)-methane make it an effective ligand in a multitude of catalytic reactions. Its ability to form stable complexes with a range of transition metals is central to its catalytic efficacy.

While direct hydroamination and cyclization reactions catalyzed specifically by this compound complexes are not extensively detailed in the provided information, the broader class of N-heterocyclic carbene (NHC) precursors, which includes imidazole (B134444) derivatives, is well-established in catalysis. NHCs are known to catalyze a variety of reactions, including cycloadditions and annulations, which are fundamental to the synthesis of heterocyclic compounds. nih.gov For instance, NHC-catalyzed [3+2] cycloaddition reactions are employed to create pyrazolidinone products. nih.gov The catalytic activity of NHCs stems from their ability to generate key intermediates like Breslow intermediates, homoenolates, and acyl azoliums, which facilitate bond formation. nih.gov

Manganese(II) complexes derived from bis(imidazole)methane-based ligands have demonstrated efficiency in the catalytic oxidative coupling of primary amines to their corresponding imines. researchgate.net These reactions can be carried out in the air under solvent-free conditions, yielding moderate to good product quantities. researchgate.net The selective synthesis of imines through the oxidative coupling of primary amines is a significant area of research, with various catalysts and oxidants being explored. researchgate.net For example, a benzothiadiazole-based molecular photocatalyst has shown excellent performance in converting amines to imines with high selectivity under natural sunlight. rsc.org

Interactive Data Table: Catalytic Oxidative Coupling of Primary Amines

| Catalyst System | Oxidant | Conditions | Conversion (%) | Selectivity (%) | Reference |

| Manganese(II)-bis(imidazole)methane | Air | Solvent-free | Moderate to Good | - | researchgate.net |

| Ph-BT-Ph | O₂ | Natural sunlight, 2 hrs | >99 | >98 | rsc.org |

| MnCl₂(TPA) complex | TBHP | Room Temperature | - | - |

The oxidative cleavage of alkenes is a critical transformation in organic synthesis. While specific applications of this compound in this area are not detailed, the broader context of enzymatic alkene cleavage highlights the importance of this reaction. researchgate.net Nature's catalysts, such as dioxygenases, effectively cleave carbon-carbon double bonds in a variety of substrates. researchgate.net Chemical methods, including ozonolysis and oxidation with peroxides catalyzed by metal complexes, are also widely used. researchgate.net

Alkane-oxidizing bacteria have been utilized for the oxidation of N-(2-alkylamino-4-phenylimidazol-1-yl)-acetamides to produce imidazol-2-yl amino acids. nih.govnih.gov This biotransformation proceeds through the monoterminal oxidation of the alkyl side chain, forming carboxylic acid derivatives. nih.gov This process demonstrates the potential for imidazole-containing compounds to undergo selective oxidation, a reaction of significant interest in synthetic chemistry.

Imidazolium-tagged bis(oxazolines) have been developed as highly efficient and recyclable ligands for the copper(II)-catalyzed asymmetric Henry reaction. rsc.org This reaction, which forms a new carbon-carbon bond between an aldehyde and a nitroalkane, is a valuable tool in organic synthesis. The use of these chiral ligands has resulted in high enantioselectivity and product yields. rsc.org The catalyst system can be recycled multiple times without a significant loss of activity. rsc.org

Catalysis involving Imidazole and Related Scaffolds

The imidazole moiety is a fundamental building block in a wide range of catalytic systems. researchgate.net Its derivatives are employed as ligands in coordination supramolecular systems and as precursors to N-heterocyclic carbenes (NHCs), which have emerged as powerful organocatalysts. researchgate.netnih.gov

N-heterocyclic carbenes, often derived from imidazolium (B1220033) salts, are known to catalyze a broad spectrum of organic reactions. nih.govacs.org These include benzoin (B196080) condensations, Stetter reactions, and various cycloaddition/annulation reactions that are instrumental in constructing complex carbo- and heterocyclic frameworks. nih.govnih.gov The catalytic versatility of NHCs is attributed to their ability to function in both umpolung (polarity inversion) and non-umpolung transformations. nih.gov

Furthermore, imidazole and its derivatives are integral to the structure of metal-organic frameworks (MOFs), which have applications in catalysis. researchgate.net The coordination of imidazole-containing ligands to metal centers can also stabilize complexes involved in C-H bond activation reactions. researchgate.net The development of new ligands based on related scaffolds, such as bis(1H-indazol-1-yl)methane and bis(1,2,3-triazol-1-yl)methane, continues to expand the scope of catalysis with these versatile nitrogen-containing heterocycles. nih.govcsic.es

Imidazolium Salt Catalytic Systems in Organic Synthesis

Imidazolium salts, often used as precursors for N-heterocyclic carbene (NHC) catalysts, have also been recognized for their own inherent catalytic activity as organocatalysts. plos.org Research has demonstrated that imidazolium salt systems provide a mild and efficient platform for various organic transformations, most notably in the synthesis of bis(indolyl)methanes. plos.orgnih.gov

Traditionally, the synthesis of bis(indolyl)methanes relies on Brønsted or Lewis acids, which are often sensitive to moisture and may require harsh reaction conditions. nih.gov In contrast, imidazolium salt-catalyzed systems can operate effectively at room temperature without the need for base additives. plos.org The reaction mechanism is distinct from typical acid catalysis that activates the aldehyde electrophile. Instead, it is proposed to proceed through a nucleophilic activation of the indole (B1671886) via a cation-π interaction between the imidazolium cation and the electron-rich indole ring. nih.govresearchgate.net This interaction enhances the nucleophilicity of the indole, facilitating its attack on the carbonyl compound. nih.gov

This catalytic method demonstrates a broad substrate tolerance, successfully facilitating the reaction between various indoles or naphthols and a range of aldehydes to produce the corresponding bis(indolyl)methanes or bis(naphthyl)methanes in excellent yields. plos.orgresearchgate.net The reactions are typically rapid and proceed cleanly. plos.org This approach represents an advancement in creating these pharmacologically relevant scaffolds under milder, more efficient conditions. nih.gov

Table 1: Scope of Imidazolium Salt-Catalyzed Synthesis of Bis(indolyl)methanes This table is based on data presented in the referenced literature and is for illustrative purposes.

| Entry | Aldehyde | Nucleophile | Product Yield (%) |

| 1 | Benzaldehyde | Indole | 95% |

| 2 | 4-Chlorobenzaldehyde | Indole | 96% |

| 3 | 4-Nitrobenzaldehyde | Indole | 99% |

| 4 | 4-Methylbenzaldehyde | Indole | 93% |

| 5 | 2-Naphthaldehyde | Indole | 92% |

| 6 | Benzaldehyde | 2-Methylindole | 94% |

| 7 | Benzaldehyde | 1-Naphthol | 85% |

Metal-Organic Frameworks as Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Bis(imidazole)methane and its derivatives are excellent candidates for these organic linkers due to their ability to bridge metal centers, creating robust and functional frameworks. researchgate.net The resulting MOFs are highly attractive as heterogeneous catalysts because they combine the benefits of homogeneous catalysts (well-defined, tunable active sites) and heterogeneous catalysts (ease of separation, recyclability). researchgate.netacs.org

The catalytic activity of these MOFs can originate from several features:

Lewis Acid Sites: The metal nodes within the MOF structure can function as Lewis acid sites, activating substrates for chemical reactions. nih.gov

Functional Ligands: The bis(imidazole)methane ligand itself can be functionalized or can act as a Lewis base. Furthermore, imidazole units can be installed into MOFs through postsynthetic modification to create specific, enzyme-mimicking active sites. berkeley.eduacs.org For instance, a zirconium-based MOF, MOF-808, was functionalized with imidazole-bearing ligands to stabilize copper-oxygen species, creating a catalyst for the selective oxidation of methane (B114726) to methanol. berkeley.edu

Porous Environment: The well-defined pores and channels of MOFs can impart shape and size selectivity to catalytic reactions and allow for the free flow of reactants and products. nih.gov

While direct catalytic applications of MOFs using this compound are an emerging area, related flexible bis(azole)alkane linkers have been successfully used to construct MOFs for applications that are precursors to catalysis, such as selective gas sorption for CO2, which can be a feedstock for catalytic conversion. nih.govmdpi.com

Table 2: Examples of MOFs Based on Bis(azole) Ligands and Their Applications

| MOF System | Ligand Type | Metal Ion | Application |

| MOF-808-Imidazole | Post-synthetically installed imidazole ligand | Zr, Cu | Selective Methane Oxidation berkeley.edu |

| Zn-btrm-bdc | Bis(1,2,4-triazol-1-yl)methane (btrm) | Zn | Selective CO2 Adsorption nih.gov |

| Cd-bim | Bis(imidazol-1-yl)methane (bim) | Cd | Luminescence, Sensing researcher.life |

| Co-Bbi | 1,1'-(1,4-Butanediyl)bis(imidazole) | Co | Sensing researchgate.net |

Green Catalysis Approaches in Related Systems

The development of catalytic systems based on bis-(imidazol-yl)-methane aligns well with the principles of green chemistry, aiming for more sustainable and environmentally benign chemical processes. acs.org

A significant advantage of the imidazolium salt catalytic systems is the use of mild reaction conditions, often operating at room temperature, which reduces energy consumption. nih.govresearchgate.net Furthermore, research into related ionic organic solids has demonstrated the potential for these reactions to be carried out in the absence of solvents, a key goal of green chemistry that minimizes volatile organic compound (VOC) emissions and simplifies product purification. ua.es The high efficiency and yields of these reactions contribute to high atom economy and reduce waste generation. researchgate.net The potential for using recyclable acidic ionic liquids further enhances the sustainability of this approach. researchgate.net

The use of MOFs as catalysts is inherently a green approach. nih.gov As solid, heterogeneous catalysts, they can be easily recovered from the reaction mixture by simple filtration, allowing them to be recycled and reused for multiple catalytic cycles. researchgate.net This contrasts sharply with homogeneous catalysts, whose separation from the product stream can be difficult and costly. The tunability of MOFs allows for the design of highly selective catalysts, which maximizes the conversion of reactants to the desired product, thereby minimizing waste. berkeley.edu The ability to perform reactions under mild conditions and potentially in environmentally friendly solvents adds to their green credentials. ua.es

Supramolecular Chemistry and Advanced Materials Architectures

Self-Assembly Processes

Self-assembly is a fundamental process in supramolecular chemistry where individual components spontaneously organize into ordered structures. In the context of bis-(imidazol-2-yl)-methane, this process is primarily driven by the formation of coordinative bonds between the nitrogen donor atoms of the imidazole (B134444) rings and various metal ions. This leads to the creation of sophisticated architectures such as macrometallacycles and mechanically interlocked molecules like catenanes.

The rational design and synthesis of specific supramolecular structures are governed by a delicate interplay of several factors. The final architecture is not solely dependent on the ligand itself but is a result of the combined influence of the metal ion's coordination geometry, the ligand's conformational flexibility, the solvent environment, and the nature of the counterions present in the system. acs.orgacs.org

Metal Ions: The choice of the metal ion is critical as its preferred coordination number and geometry (e.g., linear, tetrahedral, octahedral) dictate the angles and connectivity of the final assembly.

Ligand Structure: The flexibility of the bis(imidazole) ligand is a key determinant. The methylene (B1212753) spacer allows the imidazole rings to bend and rotate, enabling them to adapt to the coordination preferences of different metal centers. acs.org This conformational freedom can lead to a variety of structures, from simple discrete complexes to infinite one-, two-, or three-dimensional polymers. acs.org

Solvent: The solvent can influence the solubility of the components and intermediates, and in some cases, can coordinate to the metal center, thereby affecting the self-assembly pathway.

The self-assembly of bis(imidazole) ligands with metal ions can lead to the formation of complex structures like macrometallacycles and catenanes. Macrometallacycles are large, cyclic molecules containing metal ions as part of the ring structure. For instance, ligands like bis(2-methylimidazol-1-yl)methane have been shown to form one-dimensional chain structures containing 16-membered M2L2 macrometallacyclic units. researchgate.net

Catenanes are mechanically interlocked molecules consisting of two or more interlocked macrocycles. The formation of such structures can be directed by a self-templating process where a precursor molecule, often containing a ligand like 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp), pre-organizes itself through non-covalent interactions to facilitate the ring-closing reaction that forms the interlocked structure. d-nb.infonih.gov While the btp ligand is different, the principle demonstrates how bitopic N-donor ligands can template the formation of acs.orgcatenanes. nih.gov The synthesis of discrete rhomboidal metallacycles functionalized with bis- acs.orgpseudorotaxanes has also been achieved through coordination-driven self-assembly, highlighting the versatility of these systems in creating mechanically interlocked architectures. semanticscholar.org

Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. This compound and related flexible ligands are extensively used in the construction of MOFs due to their ability to bridge metal centers and create robust, porous networks.

Flexible bis(imidazole) ligands are highly valued in MOF synthesis. acs.org Their flexible nature, originating from the alkyl spacers between the imidazole units, allows them to accommodate various coordination geometries of metal ions. acs.org This adaptability is crucial for the successful construction of diverse and stable framework structures. The reaction of flexible bis(imidazole) ligands with different metal salts under solvothermal conditions has yielded a wide array of novel metal-organic coordination architectures, ranging from 1D chains to complex 3D networks. acs.org

Table 1: Examples of MOFs constructed using flexible bis(imidazole) ligands and different metal ions.

| Compound | Metal Ion | Flexible Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| {Ag(L¹)₂}n | Ag(I) | N,N'-(1,1-methyl)bis(imidazole) (L¹) | 1D | acs.org |

| {[Cu(L¹)₂(H₂O)₂]Cl₂(H₂O)₀.₅(acetone)}n | Cu(II) | N,N'-(1,1-methyl)bis(imidazole) (L¹) | 1D | acs.org |

| {Cd(L¹)₂₂}n | Cd(II) | N,N'-(1,1-methyl)bis(imidazole) (L¹) | 2D | acs.org |

| {Zn(L²)₂₂}n | Zn(II) | N,N'-(1,4-butanediyl)bis(imidazole) (L²) | 3D | acs.org |

| {Co₂(Bbi)₂(A)₂·H₂O}n | Co(II) | 1,1′-(1,4-butanediyl)bis(imidazole) (Bbi) | 3D | researchgate.net |

The use of flexible bis(imidazole) ligands, often in combination with other organic linkers like aromatic polycarboxylates, leads to the formation of MOFs with a wide range of elegant and complex topologies. acs.org For example, self-assembly involving M(II) ions, flexible bis(imidazole) ligands, and H₃BTC (1,3,5-benzenetricarboxylic acid) or H₂NDC (2,6-naphthalenedicarboxylic acid) has produced novel frameworks. acs.org Some of the observed topologies include rare (3,4)-connected self-penetrating frameworks and (4,5)-connected frameworks constructed by both coordination and hydrogen bonds. acs.org Other notable structures include 4-connected 6⁵·10 frameworks and CdSO₄-type frameworks. acs.org The combination of bis(imidazol-1-yl)methane and terephthalate (B1205515) with Zn(II) ions can form two-dimensional layered structures that further assemble into a supramolecular 3D network. mdpi.com

Interpenetration is a common phenomenon in MOF chemistry where two or more independent frameworks grow through one another without any covalent linkages. This is often observed in frameworks with large pores or channels. The use of flexible bis(imidazole) ligands can lead to the formation of interpenetrated MOFs. For example, a cobalt-based MOF, {Co₂(Bbi)₂(A)₂·H₂O}n, where Bbi is 1,1′-(1,4-butanediyl)bis(imidazole), exhibits a double interpenetrating 3D to 3D cds topology. researchgate.net Similarly, a zinc-based coordination polymer constructed with bis(1,2,4-triazol-1-yl)methane (a related N-donor ligand) and terephthalate linkers forms a two-fold interpenetrated network. nih.gov In another example, an anionic 3D framework constructed from Zn(II) ions and a tetracarboxylic acid ligand formed a 2-fold interpenetrating porous network where protonated bis(imidazole) counterions helped to stabilize the structure. nih.gov This interpenetration can significantly affect the porosity and sorption properties of the final material.

The performed searches consistently yielded information on related, but structurally distinct, isomers such as "bis(imidazol-1-yl)methane". While MOFs constructed from these other isomers have shown promise in sensing applications, these findings are not applicable to the user's specific request for information solely on MOFs from "this compound".

Therefore, it is not possible to generate the requested article section "5.2.4. Application of MOFs in Sensing" focusing on "this compound" due to the absence of relevant research data.

Anion Recognition and Chemosensing

Imidazole (B134444) and Imidazolium (B1220033) as Anion Recognition Sites

The imidazole ring is an amphoteric heterocycle, meaning it can act as both a hydrogen bond donor and acceptor, making it a versatile component in molecular recognition. rsc.org In the context of bis-(imidazol-2-yl)-methane, the two imidazole moieties provide key functionalities for anion binding.

Neutral Imidazole: In its neutral form, each imidazole ring possesses an N-H proton that can serve as an effective hydrogen bond donor. The presence of two such groups in this compound allows for the potential of forming multiple hydrogen bonds with a single anion, enhancing the stability of the resulting host-guest complex. nih.gov

Imidazolium Cation: Protonation of one or both imidazole rings yields the corresponding imidazolium cation(s). This transformation significantly enhances the anion binding affinity due to the introduction of a positive charge, which can engage in strong electrostatic interactions with anions. nih.gov Furthermore, the C-H bonds on the imidazolium ring, particularly the one between the two nitrogen atoms, become more acidic and can act as unconventional hydrogen bond donors. researchgate.net This combination of electrostatic attraction and hydrogen bonding makes imidazolium-based receptors, including derivatives of this compound, powerful tools for anion recognition. rsc.orgnih.gov

The flexible methylene (B1212753) linker in this compound allows the two imidazole rings to adopt various conformations, enabling them to bind anions of different sizes and shapes. This conformational flexibility is a key aspect of its function as a versatile anion binding scaffold.

Recognition Mechanisms: Hydrogen Bonding and Deprotonation

This compound and its derivatives primarily utilize two distinct mechanisms for anion recognition and sensing: hydrogen bonding and deprotonation. The operative mechanism is largely dependent on the basicity of the target anion.

Hydrogen Bonding: For weakly to moderately basic anions such as chloride (Cl⁻), bromide (Br⁻), and various oxoanions, the primary mode of interaction is hydrogen bonding. researchgate.net The N-H protons of the imidazole rings act as donor sites, forming N-H···Anion hydrogen bonds. In the case of the protonated imidazolium form, both N-H and C-H groups can participate in these interactions, often leading to the formation of stable, well-defined complexes. nih.gov This interaction is typically studied using techniques like ¹H NMR spectroscopy, where the formation of a hydrogen bond causes a downfield shift of the N-H proton signal.

Deprotonation: In the presence of highly basic anions, most notably fluoride (B91410) (F⁻), a complete proton transfer from the imidazole N-H group to the anion can occur. researchgate.netresearchgate.net This process, known as deprotonation, results in the formation of an imidazolate anion and, in the case of fluoride, the stable bifluoride ion (HF₂⁻). This mechanism induces a significant change in the electronic structure of the bis-imidazole framework, which can be harnessed to produce a dramatic colorimetric or fluorometric response. nih.gov The deprotonation event is a powerful tool for the selective sensing of fluoride, as few other common anions are basic enough to induce this change.

The transition from hydrogen bonding to deprotonation can be envisioned as a continuous spectrum, where the interaction begins with the formation of a hydrogen-bonded complex, which may then proceed to full proton transfer if the anion is sufficiently basic. researchgate.net

Tuning Recognition Selectivity and Affinity

The inherent anion binding capability of the this compound scaffold can be systematically modified to achieve desired selectivity and affinity for specific anions. Several strategies are employed to fine-tune these properties.

Electronic Modification: The introduction of electron-withdrawing or electron-donating substituents onto the imidazole rings can alter the acidity of the N-H protons. Electron-withdrawing groups increase the acidity, making the receptor a stronger hydrogen bond donor and more susceptible to deprotonation, thereby enhancing affinity for basic anions. nih.gov

Structural Preorganization: While the flexibility of the methylene bridge is advantageous for binding a range of anions, it can be a detriment to selectivity. Incorporating the bis-imidazole unit into a more rigid macrocyclic or cage-like structure pre-organizes the binding sites into a specific spatial arrangement. researchgate.net This conformational constraint can lead to a significant increase in selectivity for an anion whose size and geometry are complementary to the receptor's cavity.

By carefully considering these factors, researchers can rationally design receptors based on this compound that are tailored for the selective binding of specific anionic targets.

Design Principles for Anion Receptors

The design of effective anion receptors based on the this compound framework follows several key supramolecular principles. rsc.org

Complementarity: The receptor's binding site should be complementary to the target anion in terms of size, shape, and the geometric arrangement of interaction sites. researchgate.netacs.org For this compound, the distance and orientation between the two imidazole N-H groups can be adjusted through chemical modification to match the geometry of target anions, such as dicarboxylates.

Signal Transduction: For chemosensing applications, the receptor must be coupled to a signaling unit (a chromophore or fluorophore). The anion binding event must perturb the electronic properties of the signaling unit, resulting in a measurable change in color (colorimetric sensor) or fluorescence (fluorescent sensor). orgchemres.org This can be achieved by attaching a reporter group to the bis-imidazole backbone, where the electronic changes from hydrogen bonding or deprotonation are transduced to the reporter.

A summary of key design considerations is presented in the table below.

| Design Principle | Strategy for this compound | Desired Outcome |

| Increase Affinity | Protonate to form imidazolium; add electron-withdrawing groups. | Stronger electrostatic and hydrogen bonding interactions. |

| Enhance Selectivity | Incorporate into a rigid macrocycle; add steric bulk. | Preorganization of binding sites for a specific anion. |

| Enable Sensing | Attach chromophore or fluorophore to the scaffold. | Generation of an optical signal (color or fluorescence change) upon anion binding. |

Applications in Selective Ion Detection

The principles of recognition and design translate into practical applications for this compound derivatives as chemosensors for selective ion detection. The most prominent application is the detection of fluoride ions, but the framework is adaptable for other anions as well.

Fluoride and Acetate (B1210297) Sensing: Derivatives of bis-imidazole are highly effective at detecting the fluoride anion, typically through the deprotonation mechanism which elicits a strong optical response. nih.gov Similar, though often less pronounced, responses can be seen with other basic anions like acetate. In a study of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, a related compound, the addition of fluoride in DMSO solution caused the appearance of a new absorption band and quenching of fluorescence, allowing for sensitive detection. nih.gov

Sensing of Other Anions: By modifying the receptor to favor hydrogen bonding over deprotonation, selectivity can be geared towards other anions. For example, rigidifying the structure can create cavities suitable for the selective binding of oxoanions like sulfate (B86663) or phosphate.

The table below summarizes the sensing behavior of a representative bis-imidazole derivative for various anions, highlighting its selectivity.

| Analyte (Anion) | Host Compound | Solvent | Detection Method | Observation | Limit of Detection (LOD) |

| Fluoride (F⁻) | 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | DMSO | UV-Vis & Fluorescence | New absorption band at 414 nm; fluorescence quenching | 5.47 x 10⁻⁶ M nih.gov |

| Chloride (Cl⁻) | 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | DMSO | UV-Vis & Fluorescence | No significant change nih.gov | Not Applicable |

| Bromide (Br⁻) | 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | DMSO | UV-Vis & Fluorescence | No significant change nih.gov | Not Applicable |

| Nitrate (B79036) (NO₃⁻) | 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | DMSO | UV-Vis & Fluorescence | No significant change nih.gov | Not Applicable |

These applications demonstrate the utility of the this compound core in constructing tailored chemosensors for anions of environmental and biological importance.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of molecules into larger, ordered structures. For bis-(imidazol-2-YL)-methane, MD simulations can elucidate the pathways and driving forces behind its self-assembly into supramolecular architectures. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be inferred from studies on analogous compounds.

These simulations typically model the interactions between individual this compound molecules and their surrounding environment over time. Key to these simulations is the accurate representation of intermolecular forces, such as hydrogen bonding between the imidazole (B134444) rings, π-π stacking interactions, and van der Waals forces. By tracking the trajectories of numerous molecules, researchers can observe the formation of aggregates, identify stable assembly motifs, and determine the influence of molecular conformation on the final structure.

Table 1: Key Parameters in Molecular Dynamics Simulations of Self-Assembly

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Crucial for accurately modeling the intra- and intermolecular interactions of the imidazole rings and the methylene (B1212753) bridge. |

| Solvent Model | The representation of the solvent molecules in the simulation (e.g., explicit or implicit). | The choice of solvent significantly impacts the hydrophobic and hydrophilic interactions that drive self-assembly. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | These parameters can influence the rate and outcome of the self-assembly process, favoring different structures. |

| Simulation Time | The duration of the simulation. | Must be long enough to allow for the system to reach equilibrium and for self-assembly processes to occur. |

The insights gained from MD simulations can guide the experimental conditions required to produce desired supramolecular structures, such as nanofibers, gels, or crystalline materials.

Identification of Kinetic vs. Thermodynamic Product Dominance

In chemical reactions and self-assembly processes, the final product distribution can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. Computational studies can predict which of these regimes will dominate under specific conditions for processes involving this compound.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the energy landscapes of potential reaction or assembly pathways. By calculating the activation energies for the formation of different products (kinetic control) and the relative energies of the final products (thermodynamic control), it is possible to predict which product will be favored.

For instance, in the context of crystal polymorphism, different crystalline forms of this compound may represent kinetic and thermodynamic products. Computational analysis can help in understanding why a less stable polymorph (the kinetic product) might form initially, and under what conditions it might convert to the more stable form (the thermodynamic product).

Table 2: Computational Approaches to Distinguish Kinetic and Thermodynamic Products

| Computational Method | Information Provided | Application to this compound |

| Transition State Theory | Calculation of reaction rates and activation energies. | Helps in identifying the kinetically favored product by determining the lowest energy barrier for its formation. |

| Quantum Chemistry (e.g., DFT) | Calculation of the energies of reactants, products, and intermediates. | Determines the relative stability of different potential products, identifying the thermodynamically favored one. |

| Molecular Dynamics | Simulation of the time evolution of a system. | Can reveal the pathways of product formation and interconversion, providing insights into both kinetic and thermodynamic aspects. |

Understanding the interplay between kinetic and thermodynamic control is essential for the rational synthesis and crystallization of this compound to obtain desired material properties.

Solvent-Dependent Nucleation Pathways

The initial stage of self-assembly or crystallization is nucleation, the formation of a small, stable nucleus of the new phase. The solvent plays a critical role in this process, as it can influence the solubility of the molecule, mediate intermolecular interactions, and stabilize or destabilize prenucleation clusters. Computational studies can provide a molecular-level understanding of how different solvents affect the nucleation pathways of this compound.

By performing simulations in various solvent environments, it is possible to observe how solvent molecules interact with this compound. For example, polar protic solvents might form strong hydrogen bonds with the imidazole nitrogen atoms, which could compete with the intermolecular hydrogen bonds required for self-assembly. In contrast, nonpolar solvents might promote aggregation driven by the hydrophobic effect.

Advanced simulation techniques, such as metadynamics or umbrella sampling, can be used to calculate the free energy landscape of nucleation. This allows for the identification of the critical nucleus size and the energy barrier to nucleation in different solvents.

Table 3: Influence of Solvent Properties on Nucleation of this compound

| Solvent Property | Potential Effect on Nucleation |

| Polarity | Affects the solubility of the compound and the strength of solvophobic/solvophilic interactions. |

| Hydrogen Bonding Capacity | Solvent molecules can compete with or promote the intermolecular hydrogen bonds crucial for the assembly of this compound. |

| Viscosity | Can impact the diffusion of molecules and the rate of nucleation. |

| Molecular Size and Shape | Can influence the structure of the solvation shell around the assembling molecules. |

These computational investigations into solvent-dependent nucleation are vital for controlling the crystallization process and for designing solvent systems that favor the formation of specific polymorphs or morphologies of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bis-(imidazol-2-yl)-methane, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React malononitrile with o-phenylenediamine in 4 M HCl at 120°C under nitrogen for 12 hours (modified from classical malonic acid methods) .

- Route 2 : Use bis(benzimidazol-2-yl-methyl)amine (IDB) synthesis via stepwise alkylation and condensation, achieving ~75% yield with rigorous nitrogen purging to prevent oxidation .

- Critical Factors : Acid concentration (≥4 M HCl ensures protonation of intermediates), inert atmosphere (prevents side reactions), and reaction time (>10 hours for complete cyclization).

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Analytical Workflow :

1H/13C NMR : Assign imidazole proton resonances at δ 7.2–8.1 ppm and methylene bridge protons at δ 4.5–5.0 ppm. Confirm via 2D COSY and HSQC .

Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., m/z 249.1 [M+H]+ for unsubstituted derivatives) and fragmentation patterns to validate purity .

IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

- Experimental Design :

- Electroluminescent Devices : Incorporate derivatives into double-layer organic LEDs (e.g., ITO anode/Mg:Ag cathode) to achieve green emission (λmax = 520 nm) with external quantum efficiency >1% .

- Coordination Polymers : Use as ligands for Cu(II) or Zn(II) complexes; X-ray crystallography reveals tetrahedral geometries with bond lengths of 1.95–2.10 Å (Cu-N) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound complexes?

- Computational Protocol :

Functional Selection : Combine exact exchange (B3LYP) and gradient-corrected correlation (Lee-Yang-Parr) to minimize errors (<2.4 kcal/mol in atomization energies) .

Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals.

Output Analysis : Calculate HOMO-LUMO gaps (e.g., 3.2–3.8 eV for Cu complexes) to correlate with experimental redox potentials .

Q. How to resolve contradictions in reported fluorescence quantum yields (ΦF) of this compound derivatives?

- Data Reconciliation Strategy :

- Solvent Effects : Compare ΦF in polar aprotic (e.g., DMF: ΦF = 0.45) vs. protic solvents (e.g., MeOH: ΦF = 0.28) due to hydrogen bonding .

- Substituent Impact : Electron-withdrawing groups (e.g., -NO2) reduce ΦF by 40% via enhanced non-radiative decay .

- Instrument Calibration : Standardize using quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4) to normalize inter-lab variability .

Q. What experimental designs are optimal for evaluating antitumor activity of this compound derivatives?

- Pharmacological Workflow :